molecular formula C15H22N2Na2O17P2 B14765130 6-O-Malonylglycitin

6-O-Malonylglycitin

Cat. No.: B14765130
M. Wt: 610.27 g/mol
InChI Key: PKJQEQVCYGYYMM-KZFQHLAPSA-L
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Description

6-O-Malonylglycitin is a glycosyloxyisoflavone that is glycitin substituted by a malonyl group at position 6’'. It is a naturally occurring compound found in soybeans (Glycine max) and is part of the isoflavone family, which are known for their various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Malonylglycitin involves the malonylation of glycitin. This process typically uses malonyl-CoA as the acyl donor and isoflavone 7-O-glucosides as acceptors. The reaction is catalyzed by malonyl-CoA:flavonoid acyltransferases (MaTs), specifically GmMaT2 and GmMaT4 .

Industrial Production Methods

Industrial production of this compound is generally achieved through the extraction from soybeans. The process involves the isolation of isoflavones from soybean extracts, followed by purification steps to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-O-Malonylglycitin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride.

Major Products Formed

Scientific Research Applications

6-O-Malonylglycitin has several scientific research applications:

    Chemistry: Used as a model compound to study isoflavone chemistry and reactions.

    Biology: Investigated for its role in plant metabolism and interactions with the environment.

    Medicine: Studied for its potential health benefits, including antioxidant, anticancer, and bone density-enhancing effects.

    Industry: Used in the development of functional foods and nutraceuticals

Mechanism of Action

6-O-Malonylglycitin exerts its effects through various mechanisms:

Properties

Molecular Formula

C15H22N2Na2O17P2

Molecular Weight

610.27 g/mol

IUPAC Name

disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9+,10+,11?,12-,13-,14-;;/m1../s1

InChI Key

PKJQEQVCYGYYMM-KZFQHLAPSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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